molecular formula C26H26N2O7 B3910668 [4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid

[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid

Cat. No.: B3910668
M. Wt: 478.5 g/mol
InChI Key: OAOWOJLWEZHCCY-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by its complex structure, which includes a pyrimidine ring, a phenyl group, and an ethoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid can be achieved through a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of a suitable diketone with urea under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,5-dimethylbenzoyl chloride and an appropriate catalyst.

    Formation of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety can be synthesized by reacting 2-ethoxy-6-(prop-2-en-1-yl)phenol with chloroacetic acid in the presence of a base.

    Coupling Reaction: The final step involves coupling the pyrimidine derivative with the phenoxyacetic acid derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy and prop-2-en-1-yl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the pyrimidine ring or the phenyl group, potentially leading to the formation of dihydropyrimidine or reduced phenyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenoxyacetic acid moiety, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine or reduced phenyl derivatives.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, the compound may be used in the development of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of [4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid Derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are well-known herbicides.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil are used in cancer treatment.

Uniqueness

The uniqueness of [4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid lies in its complex structure, which combines features of both phenoxyacetic acid and pyrimidine derivatives. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-ethoxy-6-prop-2-enylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O7/c1-5-7-18-11-17(13-21(34-6-2)23(18)35-14-22(29)30)12-20-24(31)27-26(33)28(25(20)32)19-9-15(3)8-16(4)10-19/h5,8-13H,1,6-7,14H2,2-4H3,(H,29,30)(H,27,31,33)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOWOJLWEZHCCY-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC(=O)O)CC=C)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC(=O)O)CC=C)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid
Reactant of Route 2
[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid
Reactant of Route 3
[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid
Reactant of Route 4
Reactant of Route 4
[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid
Reactant of Route 5
Reactant of Route 5
[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid
Reactant of Route 6
[4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxy-6-(prop-2-en-1-yl)phenoxy]acetic acid

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